5-Bromo-2-cyclopropoxypyrimidine
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Overview
Description
5-Bromo-2-cyclopropoxypyrimidine: is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position and a cyclopropoxy group at the 2nd position of the pyrimidine ring. It is a white to light yellow solid and is used as an intermediate in organic synthesis and pharmaceutical research .
Scientific Research Applications
Chemistry: 5-Bromo-2-cyclopropoxypyrimidine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidine analogs often interact with enzymes involved in nucleic acid synthesis, such as dna polymerase and rna polymerase .
Mode of Action
Pyrimidine analogs typically incorporate into DNA and RNA during replication, causing disruption in these processes . The bromine atom and cyclopropoxy group in 5-Bromo-2-cyclopropoxypyrimidine may confer unique interactions with its targets.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to nucleic acid synthesis and metabolism, given its structural similarity to pyrimidines . Pyrimidines play crucial roles in DNA and RNA synthesis, signaling pathways, and energy metabolism .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrimidine analogs can disrupt dna and rna synthesis, leading to cell cycle arrest and potentially cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the pH can affect the ionization state of the compound, influencing its absorption and distribution .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines, the class of compounds to which 5-Bromo-2-cyclopropoxypyrimidine belongs, play crucial roles in biochemical reactions . They are involved in the regulation of pyruvate dehydrogenase (PDH) activity, which is essential for the tricarboxylic acid (TCA) cycle .
Cellular Effects
A study on the effects of 5-bromo-2’-deoxyuridine, a related compound, on the in-vitro organogenesis of Arabidopsis thaliana showed that it had negative effects on shoot and root redifferentiation over a broad range of concentrations .
Molecular Mechanism
It is known that brominated pyrimidines can interfere with DNA synthesis and function, which could potentially explain some of its effects .
Temporal Effects in Laboratory Settings
It is known that the effects of related compounds can change over time .
Metabolic Pathways
It is known that pyrimidines are involved in several important metabolic pathways, including nucleotide synthesis .
Transport and Distribution
It is known that many small molecules can passively diffuse across cell membranes or be actively transported by specific transport proteins .
Subcellular Localization
Many small molecules can freely diffuse throughout the cell, while others may be targeted to specific subcellular compartments by various mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropoxypyrimidine typically involves the bromination of 2-cyclopropoxypyrimidine. One common method is to react 2-cyclopropoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyclopropoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are used under anhydrous conditions.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF are commonly employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound .
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but contains an iodine atom instead of a cyclopropoxy group.
5-Bromo-2-chloropyrimidine: Contains a chlorine atom instead of a cyclopropoxy group.
Uniqueness: 5-Bromo-2-cyclopropoxypyrimidine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for synthesizing compounds with specific biological activities .
Properties
IUPAC Name |
5-bromo-2-cyclopropyloxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCPSLVRMJUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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